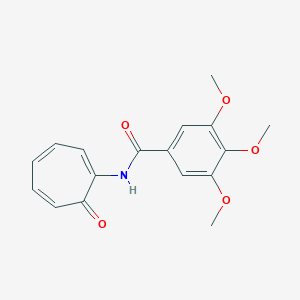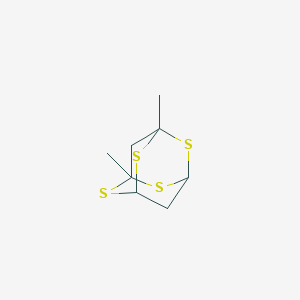
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, also known as DTDA, is a sulfur-containing organic compound that has been extensively studied for its potential applications in various fields of science. DTDA is a highly stable and robust molecule, with a unique structure that makes it an attractive candidate for use in a range of scientific research applications.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to be related to its ability to form stable sulfur-sulfur bonds. These bonds are thought to play a key role in the unique properties of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, including its high stability and its ability to act as a strong electron acceptor.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. However, some studies have suggested that it may have potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its high stability, which makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its relatively high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new types of organic semiconductors that incorporate 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, which could have important applications in the development of new electronic devices. Another area of interest is the potential use of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in these and other areas.
Synthesemethoden
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is typically synthesized using a multi-step process that involves the reaction of various sulfur-containing compounds with adamantane. The most common method of synthesis involves the reaction of 2,4,6,8-tetrabromoadamantane with potassium thioacetate in the presence of a catalyst such as copper powder. This reaction results in the formation of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been studied extensively in the field of materials science, where it has been found to have a range of unique properties that make it an attractive material for use in various applications. For example, 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been used in the development of new types of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and LEDs.
Eigenschaften
CAS-Nummer |
17749-57-4 |
|---|---|
Produktname |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Molekularformel |
C8H12S4 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IBEPNHFPTGVAMD-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
Kanonische SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
Synonyme |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



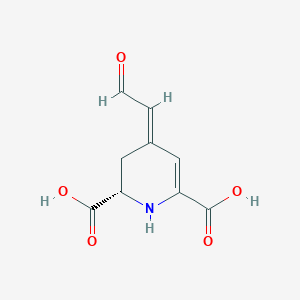
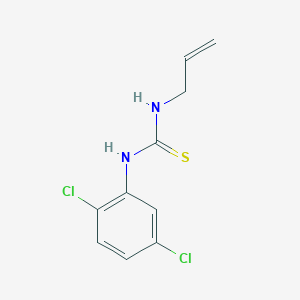
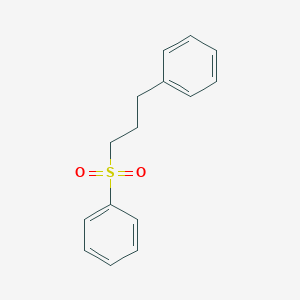
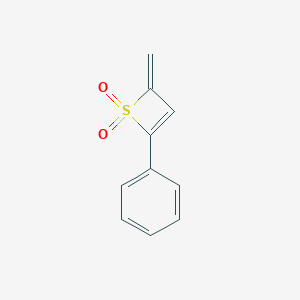


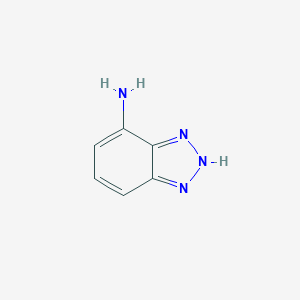
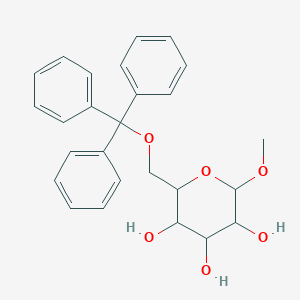

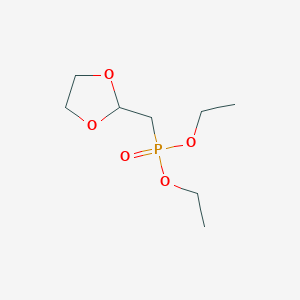
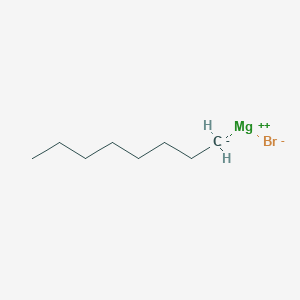
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
